3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium

Lipophilicity Drug-likeness Membrane permeability

Researchers probing kinase/NOD1 pathways must choose between non-specific QACs and neutral 2-aminobenzimidazoles lacking membrane affinity. This compound resolves the dichotomy: • Permanent dimethylammonium cation drives electrostatic membrane association absent in neutral analogs • 2-Aminobenzimidazole pharmacophore engages CK2, PIM1 & NOD1 targets inaccessible to benzalkonium chloride • Three-carbon propyl spacer optimized per aminoalkyl-benzimidazole SAR for antitumor potency Supplied with full analytical documentation for reproducible mode-of-action studies.

Molecular Formula C12H19N4+
Molecular Weight 219.31 g/mol
Cat. No. B14762929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium
Molecular FormulaC12H19N4+
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESC[NH+](C)CCCN1C2=CC=CC=C2N=C1N
InChIInChI=1S/C12H18N4/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)14-12(16)13/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14)/p+1
InChIKeyXFQGUCOQJCAODM-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline of 3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium


3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium (CAS 38652-80-1; synonym: 1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-amine) is a bifunctional molecule that fuses a 2-aminobenzimidazole pharmacophore with a permanently cationic quaternary dimethylammonium group via a three-carbon propyl linker [1]. With a molecular weight of 218.30 g·mol⁻¹, a computed XLogP3 of 1.3, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds, the compound occupies a physicochemical space distinct from both the unadorned 2-aminobenzimidazole scaffold (logP 0.74–1.16, two HBDs) and conventional alkyl quaternary ammonium antimicrobials such as benzalkonium chloride (logP 1.69–7.38, zero HBDs) [1][2]. This intermediate property profile positions the compound as a research probe where balanced lipophilicity, permanent cationic charge, and hydrogen-bonding capacity are concurrently required.

Probe identity Bifunctional 2‑aminobenzimidazole–quaternary ammonium research probe
Lipophilicity profile Intermediate between 2‑aminobenzimidazole and high‑logP quaternary ammonium compounds
Electrostatic signature Permanent dimethylammonium cation enables membrane association while retaining one hydrogen‑bond donor

Why Generic Analogs Cannot Substitute This Benzimidazole-Dimethylammonium Compound


Substituting a standard quaternary ammonium compound (QAC) such as benzalkonium chloride for 3-(2-amino-1-benzimidazolyl)propyl-dimethylammonium sacrifices the 2-aminobenzimidazole pharmacophore, which is essential for engaging biological targets including NOD1, CK2, and PIM1 kinases [1][2]. Conversely, replacing the target compound with unadorned 2-aminobenzimidazole forfeits the permanent positive charge on the dimethylammonium moiety, removing the driving force for electrostatic membrane association that is characteristic of QAC-based antimicrobials [3]. The three-carbon propyl spacer linking the two functional domains is not arbitrary: structure–activity relationship (SAR) studies on aminoalkyl-benzimidazole kinase inhibitors demonstrate that a spacer length of two to three methylene units is optimal for antitumor potency [2]. The quantitative evidence below details each of these parameters and explains why procurement decisions predicated merely on chemical class similarity risk introducing uncontrolled variables into experimental workflows.

Generic QACs (e.g., benzalkonium chloride) Lacks the 2‑aminobenzimidazole pharmacophore for NOD1, CK2, and PIM1 kinase target engagement. Membrane disruption alone may not replicate target‑specific readouts.
Unadorned 2‑aminobenzimidazole Loses the permanent positive charge that drives electrostatic membrane association; membrane interaction profile may differ substantially.
Aminoalkyl homologs (ethyl or butyl spacer) SAR suggests a two‑ to three‑carbon spacer is more favorable for kinase inhibition; alternative spacer lengths may reduce target engagement efficiency.

Quantitative Evidence Differentiating from Closest Analogs


Lipophilicity Comparison Across Compound Classes

The target compound possesses an XLogP3 of 1.3, placing it in an intermediate lipophilicity window [1]. For comparison, the parent scaffold 2-aminobenzimidazole exhibits logP values of 0.74 (ALOGPS) to 1.16 (ChemAxon) [2], while the widely used disinfectant quaternary ammonium compound benzalkonium chloride (C12 homolog) shows logP values ranging from 1.69 to 7.38 depending on alkyl chain length . The approximately 1.1-fold higher lipophilicity versus 2-aminobenzimidazole (XLogP3 1.3 vs. 1.16) is attributable to the propyl-dimethylammonium extension, yet the value remains substantially below that of benzalkonium chloride, avoiding the excessive hydrophobicity associated with non-specific membrane disruption.

Lipophilicity
Reported
Target XLogP3 = 1.3
2‑AB: 0.74–1.16
BKC C12: 1.69–7.38
ΔlogP target vs 2‑AB: +0.14 to +0.56; vs BKC: 0.39–6.08 lower
Intermediate lipophilicity may support membrane partitioning without detergent‑like cytotoxicity
Computed properties; in‑vitro logD confirmation recommended
Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Capacity Comparison

The target compound bears exactly one hydrogen-bond donor (HBD), originating from the 2-amino group on the benzimidazole core [1]. The parent 2-aminobenzimidazole has two HBDs (or three by ChemAxon counting), while benzalkonium chloride has zero HBDs [2]. The single HBD of the target represents a reduction from the parent scaffold due to N1-substitution with the propyl-dimethylammonium chain, which eliminates one N–H donor site [1].

H‑Bond Donors
Reported
Target HBD = 1
2‑AB: 2–3
BKC: 0
Target: −1 HBD vs 2‑AB; +1 HBD vs BKC
Single donor may improve permeation vs 2‑AB while retaining a specific interaction site
Computed counts (PubChem Cactvs)
Hydrogen bonding Drug-likeness Blood-brain barrier permeability

Conformational Flexibility via Rotatable Bonds

The target compound contains four rotatable bonds, all located in the propyl-dimethylammonium side chain extending from N1 of the benzimidazole ring [1]. By contrast, 2-aminobenzimidazole possesses zero rotatable bonds—the entire molecule is a rigid, planar bicyclic system [2]. The introduction of four rotatable bonds through the propyl-dimethylammonium appendage provides conformational flexibility that may facilitate induced-fit binding in kinase ATP-binding pockets or other target cavities.

Rotatable Bonds
Reported
Target rotatable bonds = 4
2‑AB: 0
Target +4 rotatable bonds
Conformational flexibility may facilitate induced‑fit binding in kinase pockets
Side‑chain flexibility may vary with solvent; docking studies advised
Conformational flexibility Binding entropy Molecular recognition

Optimal Propyl Spacer Length for Kinase Inhibition

In a systematic study of aminoalkyl-substituted benzimidazole dual inhibitors of CK2 and PIM1 kinases, aminopropyl-derivatives bearing a three-carbon spacer (compounds 8b and 14b) were identified as the most efficient inhibitors among all chain-length variants evaluated [1]. Preliminary SAR analysis demonstrated that a spacer length of two to three methylene units was more favorable for antitumor potency, and the 3D structure of the CK2α1-335/8b complex was solved at approximately 2.4 Å resolution, confirming a productive binding pose enabled by the three-carbon linker [1]. While these specific compounds contain a tetrabromo-substituted benzimidazole core rather than the unsubstituted 2-aminobenzimidazole of the target, the spacer-length SAR constitutes a class-level inference supporting the selection of the three-carbon propyl linker over shorter (ethyl, 2-carbon) or longer (butyl, 4-carbon) homologs [1].

Spacer Length SAR
Class‑level
3‑carbon (propyl) linker identified as most efficient among 2‑, 3‑, and 4‑carbon homologs in tetrabromobenzimidazole CK2/PIM1 inhibitors
Aminopropyl derivatives (8b, 14b) ranked highest
Three‑carbon spacer supports target engagement; shorter or longer chains may reduce kinase inhibition
Class‑level SAR from a related core; direct validation on target scaffold warranted
Structure-activity relationship Kinase inhibitor design Linker optimization

Topological Polar Surface Area Differentiation

The target compound has a topological polar surface area (TPSA) of 47.1 Ų, contributed by the 2-aminobenzimidazole heterocyclic system [1]. In contrast, benzalkonium chloride exhibits a TPSA of 0 Ų, as the benzyl-dimethylammonium headgroup contributes no polar surface area by the standard atom-based calculation . A TPSA below 140 Ų is generally associated with favorable oral absorption potential; the value of 47.1 Ų is well within this threshold, yet the non-zero TPSA provides a level of polarity that distinguishes the compound from purely hydrophobic QACs [1].

Polar Surface Area
Reported
Target TPSA = 47.1 Ų
BKC: 0 Ų
Target +47.1 Ų vs BKC
Non‑zero polar surface provides polarity for specific H‑bond interactions while preserving membrane permeability
TPSA
Polar surface area Bioavailability Oral absorption prediction

Differentiated Research Applications


Kinase Probe Development with Balanced Lipophilicity and Charge

When designing chemical probes targeting CK2, PIM1, or related Ser/Thr kinases, the three-carbon propyl spacer of 3-(2-amino-1-benzimidazolyl)propyl-dimethylammonium aligns with the optimal linker length identified in aminoalkyl-benzimidazole SAR studies [4]. The XLogP3 of 1.3 provides sufficient lipophilicity for membrane partitioning without the excessive hydrophobicity (logP > 3) that can drive non-specific protein binding, while the permanent dimethylammonium cation ensures aqueous solubility even at neutral pH—a practical advantage over neutral 2-aminobenzimidazole analogs for biochemical assay preparation [1][4].

Antimicrobial Mode-of-Action Studies with Defined Pharmacophore

Unlike benzalkonium chloride and related QACs (TPSA = 0, HBD = 0) that exert antimicrobial activity solely through membrane disruption, the target compound integrates a 2-aminobenzimidazole moiety capable of engaging specific intracellular targets such as NOD1 [3][5]. Its TPSA of 47.1 Ų and single hydrogen-bond donor differentiate it from non-specific QAC detergents and make it suitable for mode-of-action studies where distinguishing membrane-mediated killing from target-specific inhibition is critical [1].

SAR Studies on N1-Substituted 2-Aminobenzimidazole Scaffolds

For medicinal chemistry programs exploring the impact of N1-substitution on 2-aminobenzimidazole bioactivity, the target compound serves as a benchmark entry bearing the three-carbon propyl-dimethylammonium substituent. Its four rotatable bonds, single HBD, and XLogP3 of 1.3 provide reference physicochemical data against which other N1-substituted variants (e.g., benzyl, allyl, shorter ethyl, or longer butyl chains) can be quantitatively compared [1][2]. QSAR studies on 1-substituted-2-aminobenzimidazoles have established that logP correlates strongly with bioactivity (r = 0.9243 for toxicity), underscoring the value of the target's defined XLogP3 for predictive model calibration [6].

Biophysical Ligand-Membrane Interaction Assays

In fluorescence anisotropy, surface plasmon resonance, or NMR-based assays investigating the interaction of cationic heterocycles with phospholipid bilayers or anionic biomolecular surfaces, the target compound's permanent dimethylammonium charge combined with a moderate TPSA of 47.1 Ų provides a well-defined electrostatic profile [1]. This differentiates it from neutral 2-aminobenzimidazole (which lacks the fixed charge to drive membrane association) and from benzalkonium chloride (which lacks the heterocyclic UV/fluorescence handle for spectroscopic detection) [2].

Application
Selection Property
Validation Focus
Kinase probe development
Balanced lipophilicity and permanent cation; propyl spacer aligned with SAR trend
CK2/PIM1 target engagement assays; SAR comparison with ethyl/butyl homologs
Antimicrobial mode‑of‑action studies
Defined pharmacophore (2‑aminobenzimidazole) with non‑zero TPSA; single HBD
Distinguishing membrane‑lytic vs. target‑specific killing; NOD1 pathway readouts
N1‑substituted 2‑AB scaffold SAR
Well‑characterized XLogP3, rotatable bonds, and HBD count as reference
QSAR model calibration; comparative physicochemical profiling
Ligand–membrane interaction assays
Permanent cation with moderate polar surface area and UV‑active benzimidazole chromophore
Fluorescence anisotropy, SPR, or NMR binding to phospholipid bilayers
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